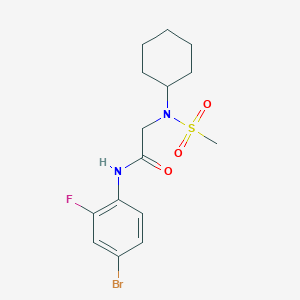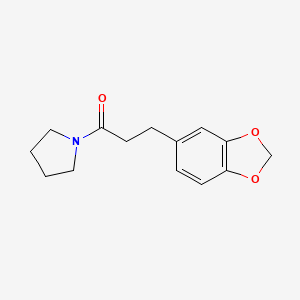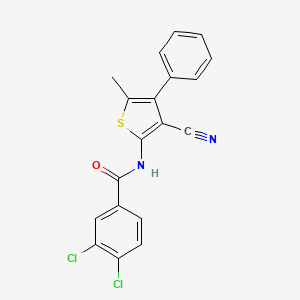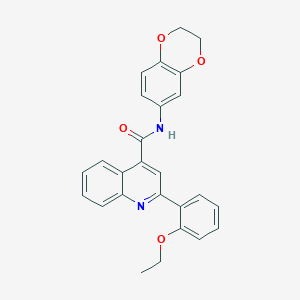![molecular formula C23H19F3N2O3 B3437467 (2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE](/img/structure/B3437467.png)
(2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE
Overview
Description
(2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylformamido group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the phenylformamido group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylformamido Group: This step often involves the reaction of an amine with a formylating agent, followed by coupling with the furan ring.
Attachment of the Trifluoromethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenylformamido group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Examples include dichloroaniline and other substituted anilines .
(2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE: can be compared with other compounds containing furan rings, phenylformamido groups, or trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-[[2-(trifluoromethyl)phenyl]methylamino]prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c1-15-11-12-18(31-15)13-20(28-21(29)16-7-3-2-4-8-16)22(30)27-14-17-9-5-6-10-19(17)23(24,25)26/h2-13H,14H2,1H3,(H,27,30)(H,28,29)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQBQONSQJIWBT-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)NCC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)NCC2=CC=CC=C2C(F)(F)F)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(benzyloxy)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B3437388.png)

![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3437414.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3437422.png)
![N-Cyclohexyl-N-{2-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3437430.png)
![4-[(3,4-Dimethoxyphenyl)sulfonyl-methylamino]benzamide](/img/structure/B3437442.png)

![3-[(4Z)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B3437458.png)
![5-(4-bromophenyl)-3-chloro-N-(5-chloropyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3437465.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide](/img/structure/B3437478.png)

![N-(4-carbamoylphenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B3437484.png)
![N-[4-(benzyloxy)phenyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B3437491.png)

